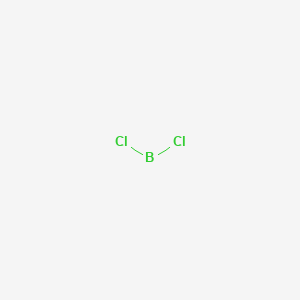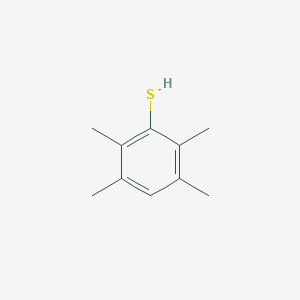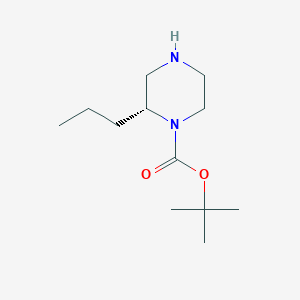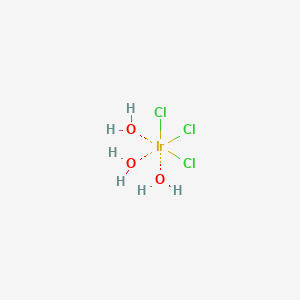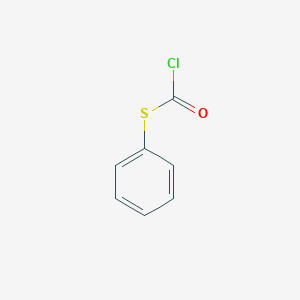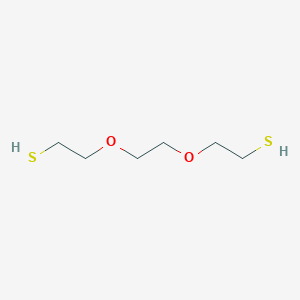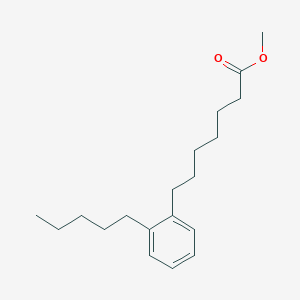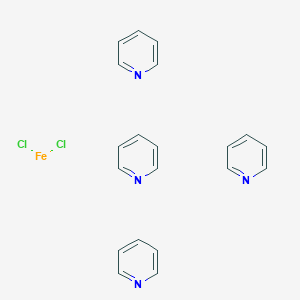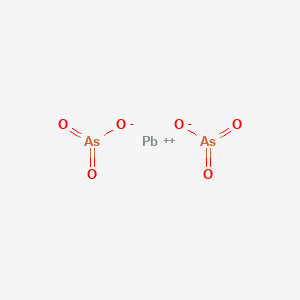
Arsenenic acid, lead(2+) salt (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsenic acid, lead(2+) salt (9CI) is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is soluble in water and has a variety of applications in the laboratory.
作用機序
The mechanism of action of arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) is not well understood. However, it is believed to work by binding to sulfhydryl groups on proteins and enzymes, which can disrupt their function. This can lead to a variety of biochemical and physiological effects.
生化学的および生理学的効果
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to a variety of organisms, including humans. Exposure to arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) can lead to a variety of health problems, including skin lesions, respiratory problems, and cancer.
実験室実験の利点と制限
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one limitation is that it is toxic and must be handled with care. It can also be difficult to dispose of safely.
将来の方向性
There are several future directions for the use of arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) in scientific research. One direction is to further explore its mechanism of action and how it interacts with proteins and enzymes. Another direction is to explore its potential as an insecticide or herbicide. Additionally, research could be done to explore its potential as a treatment for certain types of cancer or other diseases.
Conclusion:
In conclusion, arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) is a chemical compound that has a variety of applications in scientific research. It can be synthesized by reacting lead(II) acetate with arsenic acid and has been used as a reagent in analytical chemistry and in the synthesis of other compounds. Its mechanism of action is not well understood, but it is believed to disrupt the function of proteins and enzymes. Exposure to arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) can lead to a variety of health problems. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) can be synthesized by reacting lead(II) acetate with arsenic acid. The resulting product is a white crystalline powder that is soluble in water. The reaction can be written as follows:
Pb(CH3COO)2 + H3AsO4 → PbHAsO4 + 2CH3COOH
科学的研究の応用
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) has been used in a variety of scientific research applications. It has been used as a reagent in analytical chemistry to determine the presence of lead and arsenic in various samples. It has also been used in the synthesis of other compounds, such as lead arsenate, which has been used as an insecticide.
特性
CAS番号 |
13464-43-2 |
|---|---|
製品名 |
Arsenenic acid, lead(2+) salt (9CI) |
分子式 |
As2O6Pb |
分子量 |
453 g/mol |
InChI |
InChI=1S/2AsHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
InChIキー |
LNLYNKWBHOWYRS-UHFFFAOYSA-L |
SMILES |
[O-][As](=O)=O.[O-][As](=O)=O.[Pb+2] |
正規SMILES |
[O-][As](=O)=O.[O-][As](=O)=O.[Pb+2] |
その他のCAS番号 |
13464-43-2 |
同義語 |
LEAD METAARSENATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



